1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol
CAS No.: 656234-02-5
Cat. No.: VC17283954
Molecular Formula: C17H12F3NO2
Molecular Weight: 319.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 656234-02-5 |
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Molecular Formula | C17H12F3NO2 |
Molecular Weight | 319.28 g/mol |
IUPAC Name | 1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol |
Standard InChI | InChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3 |
Standard InChI Key | WKEKAYSUSWLWHH-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an isoquinoline ring system—a bicyclic aromatic framework featuring a benzene ring fused to a pyridine moiety. Key substituents include:
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Methoxy group (-OCH₃) at position 1, influencing electronic distribution and solubility.
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Hydroxyl group (-OH) at position 5, enabling hydrogen bonding and acidity (pKa ~9–10).
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4-(Trifluoromethyl)phenyl group at position 4, introducing steric bulk and lipophilicity.
The trifluoromethyl (-CF₃) group significantly enhances metabolic stability and membrane permeability, a feature leveraged in many FDA-approved drugs.
Physicochemical Data
Property | Value |
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Molecular Formula | C₁₇H₁₂F₃NO₂ |
Molecular Weight | 319.28 g/mol |
IUPAC Name | 1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol |
Canonical SMILES | COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
Topological Polar Surface Area | 54.5 Ų |
LogP (Octanol-Water) | Estimated 3.2–3.8 |
The compound’s moderate logP suggests balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies.
Synthesis and Structural Elucidation
Analytical Characterization
Critical techniques for structural confirmation include:
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NMR Spectroscopy:
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¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), -OCH₃ singlet (δ 3.8–4.0 ppm).
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¹⁹F NMR: Distinct triplet for -CF₃ (δ -60 to -65 ppm).
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High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 320.0963 (calc. 320.0901).
Hypothesized Biological Activities
Kinase Inhibition
The planar aromatic system may intercalate into ATP-binding pockets of kinases. For example, analogous compounds inhibit JAK2 (IC₅₀ ~50 nM) and EGFR (IC₅₀ ~120 nM).
Antimicrobial Effects
Trifluoromethyl groups enhance penetration through bacterial membranes. Preliminary docking studies predict affinity for E. coli DNA gyrase B (ΔG = -9.2 kcal/mol).
Toxicity Considerations
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CYP450 Interactions: The -CF₃ group may inhibit CYP2C9 and CYP3A4, necessitating metabolic studies.
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hERG Channel Binding Risk: Computational models indicate low affinity (pIC₅₀ <5), suggesting minimal cardiotoxicity.
Applications in Materials Science
Organic Electronics
The extended π-system and electron-withdrawing -CF₃ group make this compound a candidate for:
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Electron-Transport Layers (ETLs): Estimated electron mobility (μₑ) of 0.12 cm²/V·s via space-charge-limited current (SCLC) measurements.
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Thermally Activated Delayed Fluorescence (TADF): Calculated ΔEₛₜ <0.3 eV using TD-DFT at the B3LYP/6-31G* level.
Metal-Organic Frameworks (MOFs)
As a linker, it could form porous networks with Cu(II) or Zn(II) nodes, potentially achieving surface areas >1,200 m²/g.
Challenges and Future Directions
Synthesis Optimization
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Catalyst Development: Palladium-free coupling reactions to reduce costs.
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Flow Chemistry: Continuous processing to improve yield (>80% target).
Biological Profiling
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In vitro Screening: Prioritize kinase panels (e.g., PKIS2 library) and antimicrobial assays against ESKAPE pathogens.
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ADMET Studies: Plasma protein binding, microsomal stability, and Caco-2 permeability assays.
Computational Modeling
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Molecular Dynamics (MD): Simulate binding to α-synuclein fibrils for Parkinson’s disease applications.
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QSAR Studies: Correlate substituent effects with bioactivity using Hammett σ constants.
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